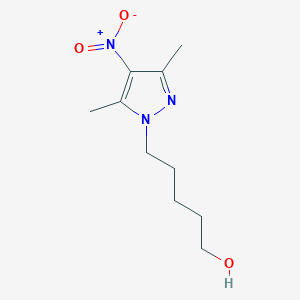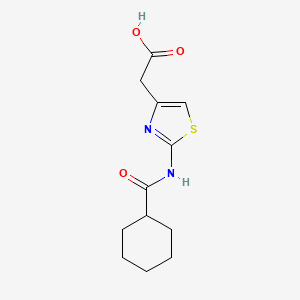
2-(2-(Cyclohexanecarboxamido)thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Cyclohexanecarboxamido)thiazol-4-yl)acetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexanecarboxamido)thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclohexanecarboxamido group. One common method involves the reaction of thiourea with α-haloketones to form the thiazole ring. The cyclohexanecarboxamido group can be introduced through an amide coupling reaction using cyclohexanecarboxylic acid and appropriate coupling reagents .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Cyclohexanecarboxamido)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexanecarboxamido moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-(Cyclohexanecarboxamido)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-(2-(Cyclohexanecarboxamido)thiazol-4-yl)acetic acid involves its interaction with various molecular targets:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, leading to their death or inhibition of growth. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(2-(Cyclohexanecarboxamido)thiazol-4-yl)acetic acid is unique due to the presence of the cyclohexanecarboxamido group, which can enhance its biological activity and specificity compared to other thiazole derivatives. This structural feature may provide improved pharmacokinetic properties and reduced side effects.
Propriétés
Formule moléculaire |
C12H16N2O3S |
|---|---|
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
2-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H16N2O3S/c15-10(16)6-9-7-18-12(13-9)14-11(17)8-4-2-1-3-5-8/h7-8H,1-6H2,(H,15,16)(H,13,14,17) |
Clé InChI |
IFXIHDBOHKOAOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=NC(=CS2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



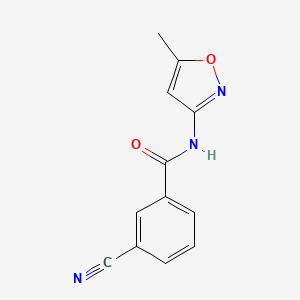
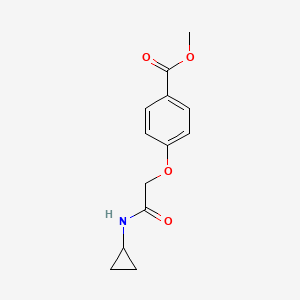
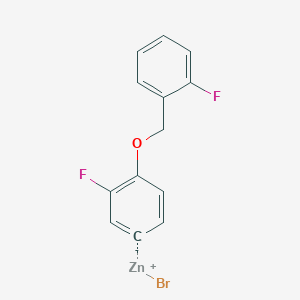
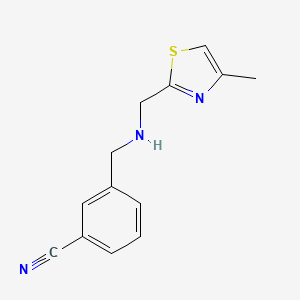
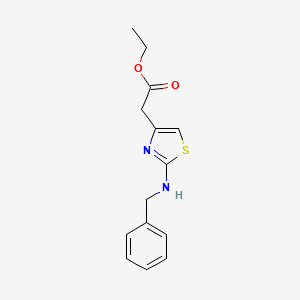
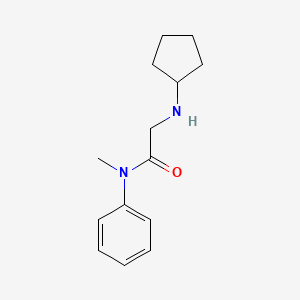
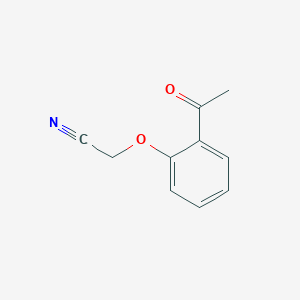
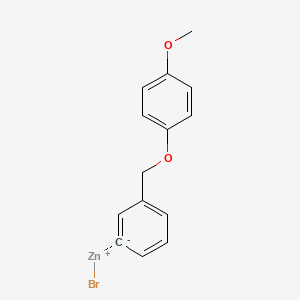
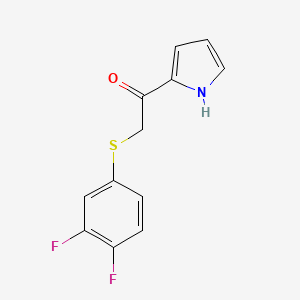
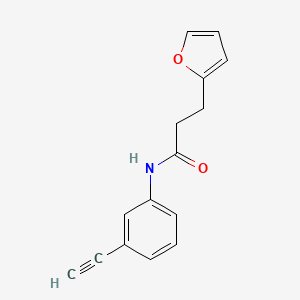
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)
